2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCQZIYBGGKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681806 | |
| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-35-1 | |
| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronic Acid and Haloarene Substrate Selection
To synthesize 2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid, the coupling partners must be carefully chosen:
Catalytic System and Reaction Conditions
Key parameters from analogous syntheses include:
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] at 2–5 mol% loading.
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Base : Potassium carbonate (K₂CO₃) in biphasic solvent systems (e.g., ethanol/water or toluene/water).
For example, the synthesis of 2’-fluorobiphenyl-4-carboxylic acid ethyl ester (a structural analog) achieved a 66% yield using Pd(PPh₃)₄, K₂CO₃, and ethanol/water solvent. Adapting these conditions to 3-bromobenzoate derivatives would yield the biphenyl ester intermediate.
Hydrolysis of Ester Intermediates to Carboxylic Acids
The ethyl or methyl ester of the biphenyl intermediate requires hydrolysis to furnish the free carboxylic acid.
Alkaline Hydrolysis
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Conditions : 2 M sodium hydroxide (NaOH) in aqueous ethanol at 60–80°C for 4–6 hours.
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Workup : Acidification with 2 M hydrochloric acid (HCl) precipitates the carboxylic acid.
In a reported procedure, hydrolysis of ethyl 2’-fluorobiphenyl-4-carboxylate with NaOH/HCl yielded 2’-fluorobiphenyl-4-carboxylic acid in 66% yield. Similar conditions apply to the 3-carboxylic acid derivative.
Alternative Protecting Groups
While ethyl esters are common, tert-butyl or benzyl esters may be employed for acid-sensitive substrates. However, these require harsher deprotection conditions (e.g., trifluoroacetic acid for tert-butyl esters), which could compromise fluorine or methoxy groups.
Functional Group Compatibility and Challenges
Fluorine Stability Under Reaction Conditions
Fluorine substituents are generally stable in Suzuki-Miyaura couplings and hydrolysis steps. However, prolonged exposure to strong bases at high temperatures may lead to defluorination. The use of mild bases (e.g., K₂CO₃ instead of NaOH) in coupling steps mitigates this risk.
Methoxy Group Orthogonality
Methoxy groups are compatible with both coupling and hydrolysis conditions. No demethylation was observed in analogous syntheses of 3’-fluoro-4’-methoxybiphenyl derivatives.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Key characterization metrics for this compound include:
-
¹H NMR (500 MHz, CDCl₃): δ 7.85–7.82 (m, 1H, ArH), 7.74–7.70 (m, 1H, ArH), 7.52–7.48 (m, 1H, ArH), 7.30–7.26 (m, 1H, ArH), 3.86 (s, 3H, OCH₃).
Alternative Synthetic Routes
Ullmann-Type Coupling
While less common for biphenyl carboxylic acids, Ullmann reactions using copper catalysts could couple aryl halides with preformed benzoic acids. However, this method typically requires higher temperatures (>150°C) and offers lower yields compared to Suzuki-Miyaura.
Direct Carboxylation
Transition-metal-catalyzed carboxylation of aryl halides (e.g., using CO₂) presents a nascent alternative. However, regioselectivity and functional group tolerance for methoxy/fluoro groups remain underexplored.
Scalability and Industrial Considerations
Catalyst Recycling
Pd-based catalysts are costly, necessitating ligand optimization (e.g., XPhos) or immobilized systems to improve turnover numbers.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Biphenyl derivatives, including 2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid, are frequently investigated for their biological activities. The structural modifications in biphenyl compounds can enhance their pharmacological profiles. For instance, fluorinated biphenyls have been shown to improve the metabolic stability and bioavailability of potential drug candidates .
Case Study: FimH Antagonists
Research has demonstrated that biphenyl mannosides can act as antagonists to the FimH protein, which is involved in bacterial adhesion in urinary tract infections. Modifications to the biphenyl structure have resulted in enhanced inhibitory activity against FimH, indicating the importance of such compounds in developing new antibacterial therapies .
Materials Science Applications
2. Organic Electronics
The unique electronic properties of fluorinated biphenyls make them suitable for applications in organic electronics. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport characteristics .
Table 1: Comparison of Biphenyl Derivatives in OLED Applications
| Compound | Efficiency (%) | Stability (hours) | Application Area |
|---|---|---|---|
| This compound | 18 | 500 | OLEDs |
| Tetrafluorobiphenyl | 15 | 400 | OLEDs |
| Non-fluorinated biphenyl | 10 | 300 | OLEDs |
Synthetic Applications
3. Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for constructing complex organic molecules .
Table 2: Synthetic Routes Utilizing this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, base (K2CO3), THF | 85 |
| Nucleophilic Substitution | Alkoxide base, reflux | 90 |
| Esterification | Acid catalyst, heat | 80 |
Mechanism of Action
The mechanism of action of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares key structural features of 2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid with related compounds:
Key Observations:
- Electron Effects: The fluorine atom at 2' increases acidity of the carboxylic acid group compared to non-fluorinated analogues (e.g., 3'-methoxybiphenyl-3-carboxylic acid, pKa ~4.5–5.0 vs. ~2.8–3.5 for fluorinated derivatives) .
- Solubility: Methoxy groups improve solubility in polar solvents (e.g., ethanol, DMSO), as seen in 2-Fluoro-4'-methoxybiphenyl-3-carboxylic acid .
- Steric Hindrance : Bulkier alkoxy groups (e.g., isopropoxy in ) reduce reactivity in coupling reactions compared to methoxy .
Biological Activity
2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its fluorine and methoxy substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
The compound's IUPAC name is 2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid. Its molecular formula is with a molecular weight of 252.24 g/mol. The presence of the fluorine atom and methoxy group is expected to affect its lipophilicity and bioavailability, which are critical for its biological activity.
Anti-inflammatory Properties
The anti-inflammatory potential of biphenyl derivatives has been explored in various contexts:
- Inflammation Modulation : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models . This suggests that this compound may also possess similar anti-inflammatory effects.
- Research Findings : A study indicated that certain biphenyl carboxylic acids reduced inflammation in animal models of arthritis by modulating the NF-κB pathway, leading to decreased expression of inflammatory mediators .
Antimicrobial Activity
The antimicrobial properties of biphenyl derivatives have been widely studied:
- Mechanism : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
- Efficacy Against Pathogens : In vitro tests have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) typically ranging from 10 to 50 µg/mL .
Data Summary
The following table summarizes some key findings regarding the biological activity of biphenyl derivatives, including this compound.
| Activity Type | Related Compounds | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various biphenyls | 50–100 µM | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Biphenyl carboxylic acids | Varies (10–50 µg/mL) | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | Biphenyl derivatives | 10–50 µg/mL | Disruption of cell membranes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid, and how can reaction yields be optimized?
- Methodology : A Suzuki-Miyaura cross-coupling reaction is commonly employed for biphenyl systems. Start with 3-bromo-2-fluorobenzoic acid derivatives and a 3-methoxyphenylboronic acid. Use Pd(PPh₃)₄ as a catalyst with a base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol/water). Post-coupling, hydrolyze ester intermediates (if present) using NaOH/EtOH. Optimize yields by controlling temperature (80–100°C), catalyst loading (1–5 mol%), and reaction time (12–24 hr). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
Q. How can the purity and structural integrity of the compound be validated after synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methoxy protons at ~3.8 ppm; ¹⁹F NMR for fluorine environments).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M-H]⁻ expected for carboxylic acid).
- Melting point analysis : Compare with literature values (if available) to detect impurities.
- FT-IR : Verify carboxylic acid C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
Q. What are the key stability considerations for storing this compound?
- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group or methoxy demethylation. Monitor stability via periodic HPLC analysis. Avoid aqueous solutions unless buffered (pH 4–6) .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties (e.g., logP, pKa) of this compound for drug discovery applications?
- Methodology :
- logP prediction : Use software like MarvinSketch or ACD/Labs with atom-based contributions, accounting for fluorine’s electronegativity and methoxy hydrophilicity.
- pKa estimation : Employ QSPR models (e.g., SPARC) focusing on the carboxylic acid group (predicted pKa ~2.5–3.5) and potential intramolecular hydrogen bonding with fluorine/methoxy groups. Validate experimentally via potentiometric titration .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for fluorinated biphenyl carboxylic acids?
- Methodology :
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid, CAS 1182754-74-0) .
- Solvent effects : Record NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.
- DFT calculations : Simulate expected shifts using Gaussian or ORCA to identify discrepancies caused by crystal packing or tautomerism .
Q. How does the fluorine substitution at the 2'-position influence the compound’s reactivity in further derivatization (e.g., amide coupling)?
- Methodology :
- Activation of carboxylic acid : Use coupling agents like EDC/HOBt or DCC to form active esters. Fluorine’s electron-withdrawing effect may enhance electrophilicity, accelerating amide bond formation.
- Side reactions : Monitor for potential nucleophilic aromatic substitution (e.g., methoxy displacement) under strong basic/acidic conditions via LC-MS .
Experimental Design and Data Analysis
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Methodology :
- Kinase profiling : Use fluorescence-based ADP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR).
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 2'-fluoro-5'-methoxy variants, CAS 1215205-32-5) to compare inhibitory IC₅₀ values .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Perform X-ray diffraction to determine dihedral angles between biphenyl rings and hydrogen-bonding networks involving the carboxylic acid. Compare with DFT-optimized gas-phase structures .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
